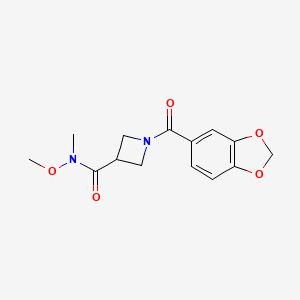

1-(2H-1,3-benzodioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide

Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide is a synthetic organic compound featuring a benzodioxole carbonyl group linked to an azetidine carboxamide scaffold. Key structural attributes include:

- Azetidine ring: A strained 4-membered cyclic amine, influencing conformational rigidity and reactivity.

- N-methoxy-N-methyl (Weinreb amide) group: A functional group widely used in ketone synthesis via acyl transfer reactions.

Synthesis likely involves coupling a benzodioxole-5-carbonyl chloride with N-methoxy-N-methylazetidine-3-carboxamide under standard amidation conditions.

Properties

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-15(19-2)13(17)10-6-16(7-10)14(18)9-3-4-11-12(5-9)21-8-20-11/h3-5,10H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPUQCUMRVEPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the benzodioxole ring: The benzodioxole ring can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.

Introduction of the carbonyl group: The benzodioxole ring is then reacted with a suitable acylating agent, such as acetic anhydride, to introduce the carbonyl group at the 5-position.

Formation of the azetidine ring: The intermediate product is then reacted with an azetidine derivative, such as N-methoxy-N-methylazetidine-3-carboxamide, under basic conditions to form the final compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(2H-1,3-benzodioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the enzyme α-amylase, which plays a role in carbohydrate metabolism . This inhibition can lead to a reduction in blood glucose levels, making the compound a potential antidiabetic agent. Additionally, the compound’s cytotoxic effects on cancer cell lines suggest that it may interfere with cellular processes such as DNA replication and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Benzodioxole vs. Benzamide Derivatives

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Features a benzamide core with an N,O-bidentate directing group, facilitating metal-catalyzed C–H functionalization. Unlike the target compound, it lacks the strained azetidine ring and benzodioxole system, which may limit its utility in reactions requiring rigid stereoelectronic control .

Weinreb Amide Variations

- Traditional Weinreb Amides (e.g., Morpholine-based): Utilize 6-membered morpholine rings, offering reduced ring strain compared to azetidine.

Structural and Reactivity Differences

Hydrogen Bonding and Crystallography

The target compound’s solid-state interactions may resemble patterns described in Etter’s graph set analysis . For example:

- Benzodioxole oxygen atoms could act as hydrogen bond acceptors, forming C=O···H-N networks.

- Azetidine’s strained geometry might limit hydrogen bond diversity compared to larger cyclic amines.

In contrast, N-(2-Hydroxy...) benzamide () forms intermolecular O-H···O bonds due to its hydroxyl group, enabling distinct crystal packing .

Research Implications and Limitations

- Catalytic Potential: The benzodioxole moiety may enhance electron donation in transition-metal complexes, while the azetidine’s strain could modulate ligand geometry in catalysis.

- Synthetic Challenges : Azetidine’s instability under acidic/basic conditions may require optimized reaction protocols compared to morpholine-based analogs.

- Data Gaps : Direct experimental data on the target compound’s reactivity or biological activity are absent in the provided evidence; inferences rely on structural analogs.

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzodioxole moiety linked to an azetidine ring, which is substituted with a methoxy and a methyl group. This unique structure may contribute to its biological properties.

Recent studies suggest that compounds containing the 1,3-benzodioxole structure exhibit various biological activities, particularly in cancer therapy. The mechanism of action primarily involves the inhibition of thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation and survival.

Inhibition of TrxR

Research indicates that this compound selectively inhibits TrxR activity in cancer cells. This inhibition leads to increased oxidative stress and apoptosis in malignant cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Anti-Cancer Activity

A comprehensive evaluation of the biological activity was conducted using MTT assays against various cancer cell lines. The results are summarized in Table 1 below.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Molm-13 | 5.5 | Significant inhibition |

| NB4 | 6.0 | Significant inhibition |

| HeLa | 7.2 | Moderate inhibition |

| 4T1 | 8.0 | Moderate inhibition |

| COS-7 | >100 | No significant effect |

Table 1: Anti-cancer activity of this compound against various cell lines.

The compound demonstrated potent anti-proliferative effects on leukemia cell lines (Molm-13 and NB4) with IC50 values indicating significant cytotoxicity. In contrast, it showed minimal effects on normal cell lines (COS-7), suggesting a selective action against cancer cells .

Case Study 1: Leukemia Treatment

In a study focusing on leukemia treatment, the compound was administered to Molm-13 and NB4 cell lines. The results showed that the compound not only inhibited cell proliferation but also induced apoptosis through oxidative stress mechanisms linked to TrxR inhibition .

Case Study 2: Solid Tumors

Another research effort evaluated the compound's efficacy against solid tumors using HeLa and 4T1 cell lines. The findings indicated moderate inhibition compared to leukemia cells, suggesting that while effective, the compound may require further optimization for solid tumor applications .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 1-(2H-1,3-benzodioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with coupling a benzodioxole derivative to an azetidine carboxamide precursor. Key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group of the benzodioxole moiety for amide bond formation with the azetidine ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintain 0–25°C during sensitive steps (e.g., acyl chloride formation) to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures high purity, monitored via TLC and NMR .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent orientation (e.g., distinguishing N-methoxy vs. N-methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection assesses purity (>95% threshold for biological assays) .

Advanced: How can researchers address discrepancies in bioactivity data obtained from different assay platforms (e.g., MTT vs. SRB)?

Answer:

Discrepancies often arise from assay-specific parameters:

- MTT assay : Measures mitochondrial activity; false negatives may occur if the compound inhibits NADH-dependent enzymes .

- SRB assay : Quantifies cellular protein content; false positives may result from nonspecific protein binding .

Mitigation strategies : - Validate results using orthogonal assays (e.g., flow cytometry for apoptosis).

- Normalize data to cell-count-independent methods (e.g., ATP luminescence).

- Control for solvent interference (e.g., DMSO concentration ≤0.1%) .

Advanced: What computational approaches are suitable for predicting hydrogen-bonding patterns and supramolecular assembly of this compound?

Answer:

- Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R(8) rings) to predict crystal packing .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the benzodioxole and azetidine moieties .

- Molecular Dynamics (MD) : Simulates solvation effects on conformation (e.g., intramolecular H-bonding between the carbonyl and methoxy groups) .

Advanced: What are the critical considerations for designing structure-activity relationship (SAR) studies targeting the azetidine carboxamide moiety?

Answer:

Key SAR strategies:

- Substituent variation : Replace N-methoxy or N-methyl groups with bulkier/electron-withdrawing groups (e.g., CF) to probe steric/electronic effects on target binding .

- Conformational analysis : Use X-ray crystallography or NOE NMR to correlate azetidine ring puckering with bioactivity .

- Bioisosteric replacement : Substitute the benzodioxole with bioisosteres (e.g., benzofuran) to enhance metabolic stability without compromising affinity .

Advanced: How should researchers optimize reaction yields in multi-step syntheses involving sensitive functional groups?

Answer:

- Stepwise optimization : Isolate intermediates after each step (e.g., benzodioxole activation before azetidine coupling) to prevent cross-reactivity .

- Ultrasound-assisted synthesis : Enhances mixing and reduces reaction times for steps prone to byproduct formation (e.g., cyclization of azetidine precursors) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time, adjusting conditions dynamically .

Basic: What are the stability considerations for storing and handling this compound in laboratory settings?

Answer:

- Storage : Store at –20°C under inert gas (Ar/N) to prevent hydrolysis of the carboxamide group .

- Light sensitivity : Protect from UV exposure due to the benzodioxole moiety’s propensity for photodegradation .

- Solubility : Use DMSO for biological assays (pre-filtered through 0.22 μm membranes to remove particulates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.